An In-depth Technical Guide to 10-Nonadecanol: Chemical Properties and Methodologies
An In-depth Technical Guide to 10-Nonadecanol: Chemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Nonadecanol, a secondary fatty alcohol, is a long-chain aliphatic compound with the chemical formula C₁₉H₄₀O. Its structure consists of a nineteen-carbon chain with a hydroxyl group located at the tenth carbon position. While less common than its primary alcohol isomer, 1-nonadecanol, 10-nonadecanol and other secondary fatty alcohols are subjects of growing interest in various scientific fields, including biochemistry, entomology, and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of 10-nonadecanol, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its known biological roles and safety information. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in the unique characteristics of this long-chain secondary alcohol.
Chemical and Physical Properties
The physicochemical properties of 10-Nonadecanol are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, and for the development of experimental procedures.
| Property | Value | Source |
| Molecular Formula | C₁₉H₄₀O | PubChem[1] |
| Molecular Weight | 284.52 g/mol | LookChem[2] |
| CAS Number | 16840-84-9 | LookChem[2] |
| Appearance | White solid (estimated) | The Good Scents Company[3] |
| Boiling Point | 344.8 °C at 760 mmHg | LookChem[2] |
| Flash Point | 127.5 °C | LookChem[2] |
| Density | 0.836 g/cm³ | LookChem[2] |
| Water Solubility | Insoluble | The Good Scents Company[3] |
| Solubility in other solvents | Soluble in alcohol | The Good Scents Company[3] |
| logP (Octanol/Water Partition Coefficient) | 8.325 (estimated) | The Good Scents Company[3] |
Experimental Protocols
Synthesis of 10-Nonadecanol via Reduction of 10-Nonadecanone
A common and effective method for the synthesis of 10-Nonadecanol is the reduction of the corresponding ketone, 10-nonadecanone, using a mild reducing agent such as sodium borohydride (NaBH₄)[4]. This method is highly selective for the carbonyl group and is unlikely to affect other functional groups.
Materials:
-
10-Nonadecanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10-nonadecanone in a suitable solvent such as methanol or a mixture of methanol and diethyl ether.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to 10-nonadecanone should be approximately 1:1, although a slight excess of NaBH₄ can be used to ensure complete reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 10-Nonadecanol.
Purification of 10-Nonadecanol by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures[5][6]. The choice of solvent is critical for successful purification.
Materials:
-
Crude 10-Nonadecanol
-
A suitable solvent or solvent pair (e.g., ethanol, acetone, hexane/ethyl acetate mixture)[7]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Test the solubility of a small amount of crude 10-Nonadecanol in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for long-chain alcohols include ethanol, acetone, or mixtures like hexane/ethyl acetate[7].
-
Dissolution: Place the crude 10-Nonadecanol in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling promotes the formation of purer crystals[6].
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Analysis of 10-Nonadecanol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like 10-Nonadecanol[8][9].
Materials and Instrumentation:
-
Purified 10-Nonadecanol
-
A suitable solvent for injection (e.g., hexane or dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., non-polar or medium-polar)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified 10-Nonadecanol in a volatile solvent like hexane.
-
GC-MS Parameters:
-
Injector Temperature: Typically set around 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-500).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The retention time of the peak in the chromatogram and the mass spectrum of the eluting compound are used for identification. The mass spectrum can be compared with a library database (e.g., NIST) for confirmation.
Biological Role and Potential Applications
10-Nonadecanol has been identified as a plant metabolite[1]. Long-chain fatty alcohols, in general, play various roles in biological systems. They are components of waxes that form protective layers on leaves and insects. There is also evidence that certain long-chain alcohols act as semiochemicals, including pheromones, in insects[10]. The specific biological functions and potential applications of 10-Nonadecanol are still under investigation, but its long alkyl chain and secondary hydroxyl group suggest potential use in areas such as:
-
Drug Delivery: The amphiphilic nature of 10-Nonadecanol could make it a candidate for use in the formulation of drug delivery systems, such as liposomes or nanoparticles, to improve the solubility and bioavailability of hydrophobic drugs.
-
Pheromone Research: As a potential pheromone component, 10-Nonadecanol could be studied for its role in insect communication and potentially used in pest management strategies[11].
Safety Information
Detailed toxicological data for 10-Nonadecanol is limited. However, for long-chain fatty alcohols in general, the following safety precautions should be observed:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors. Work in a well-ventilated area or use a fume hood. Safety statements suggest not inhaling dust[2].
-
Skin and Eye Contact: Avoid contact with skin and eyes[2]. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials.
It is always recommended to consult the specific Material Safety Data Sheet (MSDS) for 10-Nonadecanol before handling the compound.
References
- 1. 10-Nonadecanol | C19H40O | CID 85611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Nonadecanol|lookchem [lookchem.com]
- 3. 10-nonadecanol, 16840-84-9 [thegoodscentscompany.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Study of cetearyl alcohol using gas chromatography: Mass spectrometry | Poster Board #208 - American Chemical Society [acs.digitellinc.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
